5,5-Dibutylbarbituric acid sodium salt
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Overview
Description
5,5-Dibutylbarbituric acid sodium salt is a derivative of barbituric acid, characterized by the substitution of butyl groups at the 5th position of the barbituric acid structure. This compound belongs to the class of barbiturates, which have historically been used for their sedative and hypnotic properties. The sodium salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibutylbarbituric acid sodium salt typically involves the alkylation of barbituric acid with butyl halides under basic conditions. The reaction proceeds as follows:
- Barbituric acid is dissolved in a suitable solvent, such as ethanol or water.
- A base, such as sodium hydroxide, is added to deprotonate the barbituric acid, forming the barbiturate anion.
- Butyl halides (e.g., butyl bromide) are then added to the reaction mixture, resulting in the alkylation at the 5th position.
- The reaction mixture is heated to facilitate the reaction, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dibutylbarbituric acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted barbiturates.
Scientific Research Applications
5,5-Dibutylbarbituric acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential sedative and anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5,5-Dibutylbarbituric acid sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This mechanism is similar to other barbiturates, which prolong the duration of chloride channel opening, resulting in hyperpolarization of neuronal membranes.
Comparison with Similar Compounds
5,5-Diethylbarbituric acid sodium salt: Another barbiturate with ethyl groups at the 5th position, used for similar sedative and hypnotic purposes.
Phenobarbital: A long-acting barbiturate with anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used primarily for its sedative effects.
Uniqueness: 5,5-Dibutylbarbituric acid sodium salt is unique due to the presence of butyl groups, which may confer different pharmacokinetic properties compared to other barbiturates. Its solubility and reactivity can also vary, making it suitable for specific applications in research and industry.
Properties
CAS No. |
66940-76-9 |
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Molecular Formula |
C12H19N2NaO3 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
sodium;5,5-dibutylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3.Na/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI Key |
GOPBHEFBVHUPEC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)[N-]C1=O)CCCC.[Na+] |
Origin of Product |
United States |
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